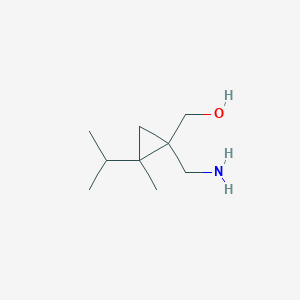
2-Chloro-1-propanesulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-propanesulfonyl Chloride is a reagent used as a building block in medicinal chemistry in the synthesis of heterocyclic compounds . It has a molecular formula of C3H6Cl2O2S .
Synthesis Analysis
Sulfonyl chlorides, including this compound, can be synthesized via a clean and economic process known as bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environment-friendly, and worker-friendly. It uses readily accessible reagents, offers safe operations, and easy purification without chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of a propane molecule where one of the hydrogen atoms is replaced by a sulfonyl chloride group . The sulfonyl chloride group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom .Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, undergo solvolysis, a type of substitution reaction . In the presence of an α-hydrogen, substitution products can also be formed by an initial elimination reaction to give the sulfene followed by addition of solvent to the highly reactive intermediate .Wirkmechanismus
The mechanism of solvolysis of sulfonyl halides, including 2-Chloro-1-propanesulfonyl Chloride, has been the subject of several reports and reviews . For arenesulfonyl chlorides and alkanesulfonyl chlorides other than tertiary, a bimolecular nucleophilic substitution, believed to be concerted, is usually the dominant pathway .
Safety and Hazards
2-Chloro-1-propanesulfonyl Chloride is a hazardous substance. It is combustible and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
Sulfonyl chlorides, including 2-Chloro-1-propanesulfonyl Chloride, find extensive use in the development of new pharmaceuticals . They have been reacted with a wide variety of amines to give biologically active sulfonamides . This suggests that this compound could have potential applications in the synthesis of new drugs in the future.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloro-1-propanesulfonyl Chloride involves the reaction of 2-chloropropanesulfonyl chloride with thionyl chloride.", "Starting Materials": [ "2-chloropropanesulfonyl chloride", "thionyl chloride" ], "Reaction": [ "Add 2-chloropropanesulfonyl chloride to a flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter off any solids", "Distill the filtrate to obtain 2-Chloro-1-propanesulfonyl Chloride" ] } | |
CAS-Nummer |
2386-59-6 |
Molekularformel |
C₃H₆Cl₂O₂S |
Molekulargewicht |
177.05 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)
